molecular formula C12H20N2O2 B13513905 Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate

Cat. No.: B13513905
M. Wt: 224.30 g/mol
InChI Key: DOHZPFAICMDSJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with an ethynylating agent. One common method includes the use of ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains an ethoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: Contains a hydrazino group, which imparts different biological activities.

Uniqueness

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-6-10-9-14(8-7-13(10)5)11(15)16-12(2,3)4/h1,10H,7-9H2,2-5H3

InChI Key

DOHZPFAICMDSJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C

Origin of Product

United States

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